

# A Comparative Efficacy Analysis of Glesatinib and Sitravatinib in Oncology Research

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## Compound of Interest

Compound Name: MGCD-265

Cat. No.: B1683802

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A detailed examination of two potent multi-targeted tyrosine kinase inhibitors, Glesatinib and Sitravatinib, this guide offers a comparative analysis of their efficacy, mechanisms of action, and relevant experimental data for researchers, scientists, and drug development professionals. The following sections provide a comprehensive overview of preclinical and clinical findings, detailed experimental protocols, and visual representations of their respective signaling pathways.

Glesatinib (MGCD265) and Sitravatinib (MGCD516) are orally bioavailable, multi-targeted tyrosine kinase inhibitors that have demonstrated significant potential in cancer therapy. While both agents target the MET receptor tyrosine kinase, their broader kinase inhibition profiles and primary mechanisms of action diverge, leading to distinct therapeutic applications. Glesatinib is a spectrum-selective inhibitor of MET and AXL, with a unique Type II binding mode to MET that allows it to overcome certain resistance mechanisms to Type I inhibitors.[1] Sitravatinib exhibits a broader target profile, potently inhibiting TAM receptors (Tyro3, Axl, MerTK), VEGFR, and other receptor tyrosine kinases, positioning it as a modulator of the tumor microenvironment and a candidate for overcoming resistance to immune checkpoint inhibitors.[2]

## Quantitative Data Summary

The following tables provide a structured comparison of the in vitro and in vivo efficacy of Glesatinib and Sitravatinib based on available preclinical and clinical data.

### Table 1: In Vitro Kinase Inhibition

Compound	Target	IC50 (nmol/L)	Reference
Glesatinib	MET (wild-type)	19	<a href="#">[3]</a>
AXL	<75	<a href="#">[3]</a>	
MERTK	<75	<a href="#">[3]</a>	
PDGFR family	<75	<a href="#">[3]</a>	
VEGFR2	172	<a href="#">[3]</a>	
Sitravatinib	AXL	1.5 - 20	<a href="#">[1]</a>
MERTK	1.5 - 20	<a href="#">[1]</a>	
VEGFR	1.5 - 20	<a href="#">[1]</a>	
KIT	1.5 - 20	<a href="#">[1]</a>	
MET	1.5 - 20	<a href="#">[1]</a>	

**Table 2: In Vitro Cellular Efficacy**

Compound	Cell Line	Genetic Alteration	IC50 (μM)	Reference
Glesatinib	NCI-H1299	-	0.08	<a href="#">[4]</a>
KB-C2 (P-gp overexpressing)	-	5-10	<a href="#">[4]</a>	
SW620/Ad300 (P-gp overexpressing)	-	5-10	<a href="#">[4]</a>	
HEK293/ABCB1 (P-gp overexpressing)	-	5-10	<a href="#">[4]</a>	
Sitravatinib	Various solid tumor cell lines	Variety of phenotypes	Not specified, but demonstrated anti-proliferative effects	<a href="#">[1]</a>

**Table 3: In Vivo Efficacy in Xenograft Models**

Compound	Tumor Model	Dosing	Outcome	Reference
Glesatinib	Hs746T (METex14 del, amplified)	60 mg/kg once daily	Complete regression of medium-sized tumors	[3]
LU2503 (NSCLC PDX, METex14 del)	60 mg/kg once daily	Marked tumor regression	[3]	
LU5381 (NSCLC PDX, METex14 del)	60 mg/kg once daily	Marked tumor regression	[3]	
Sitravatinib	Lung and sarcoma xenograft models	Not specified	Potent anti-tumor activity	[1]

**Table 4: Clinical Efficacy**

Compound	Trial Identifier	Cancer Type	Key Findings	Reference
Glesatinib	NCT00697632 (Phase I)	Advanced Solid Tumors	ORR of 25.9% in NSCLC patients with MET/AXL mutation or amplification; ORR of 30.0% in a subset with MET-activating mutations. All 6 partial responses were in patients with MET exon 14 deletion mutations.	[5]
Phase II	Advanced NSCLC with MET activating alterations	Overall ORR of 11.8%; Median PFS of 4.0 months; Median OS of 7.0 months. The study was terminated early due to modest clinical activity.	[6]	
Sitravatinib	NCT02219711 (Phase Ib)	Advanced Solid Tumors	Overall ORR of 11.8% in Phase 1b. In patients with NSCLC, the ORR was 13.2%.	[1]
MRTX-500 (Phase 2, with Nivolumab)	Advanced NSCLC (post-checkpoint inhibitor)	ORR of 18%; Median PFS of 5.7 months; Median OS of 14.9 months.	[7]	

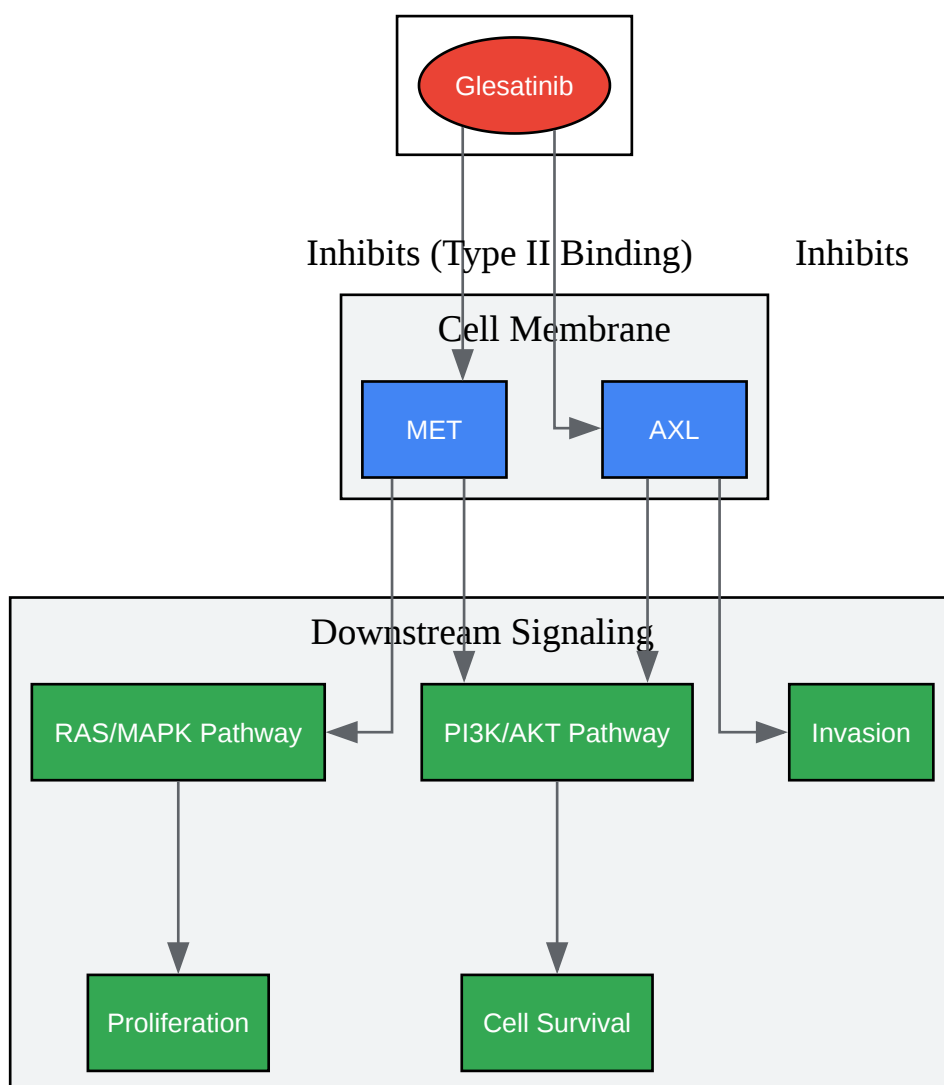
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SAPPHIRE (Phase 3, with Nivolumab)	Advanced non- squamous NSCLC	Did not meet its primary endpoint of overall survival. [8]
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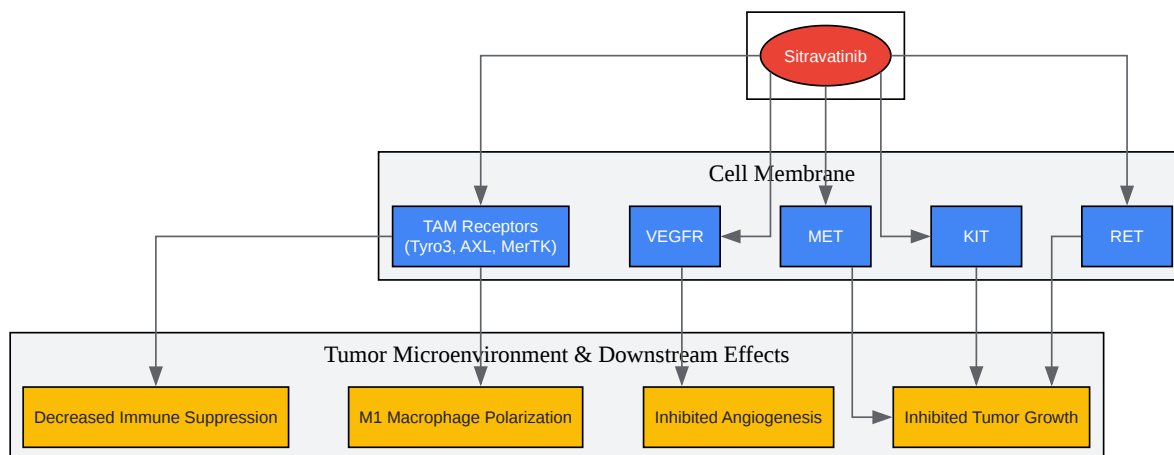
## Signaling Pathway Diagrams

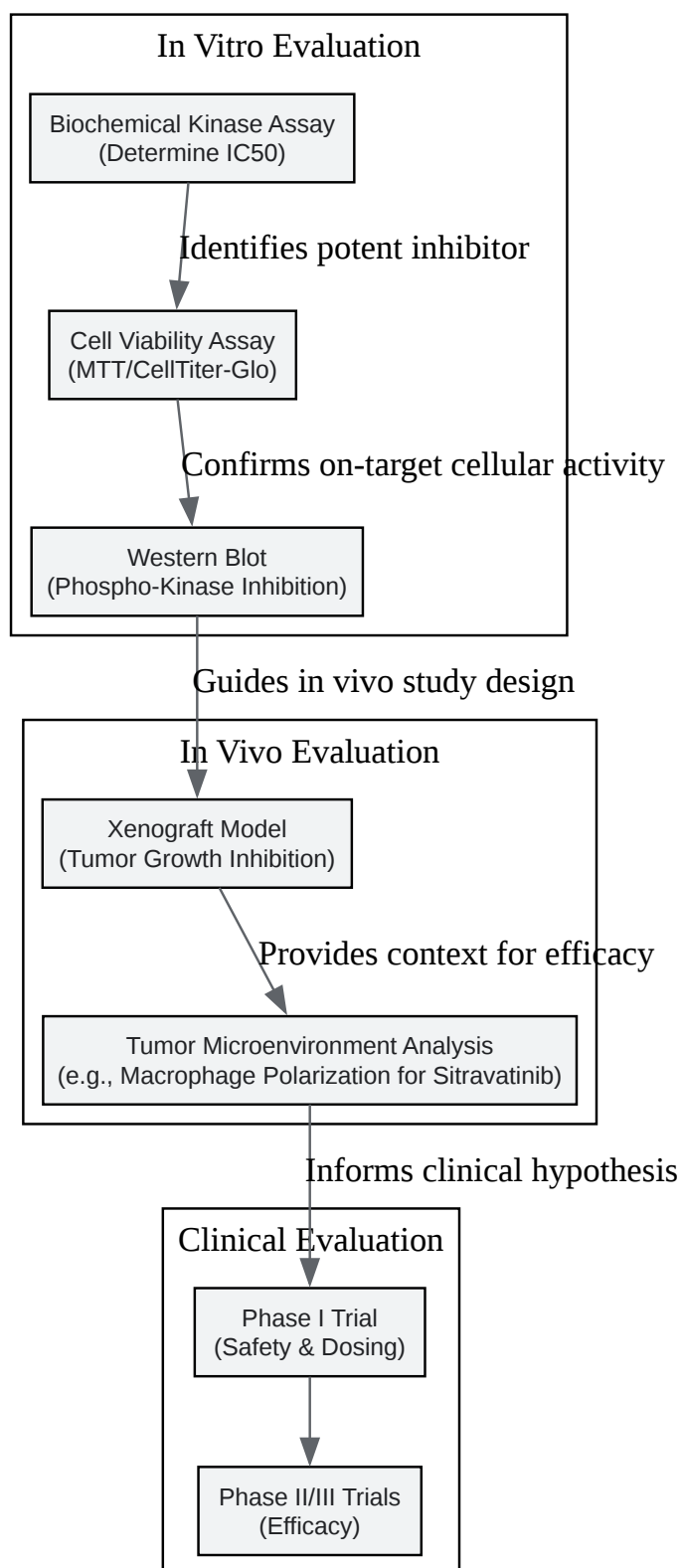
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by Glesatinib and Sitravatinib.



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Glesatinib's primary signaling pathway inhibition.





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